molecular formula C11H7F3N2O3 B2898735 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 956203-24-0

4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2898735
CAS No.: 956203-24-0
M. Wt: 272.183
InChI Key: ZZKLUQPKTQBWJY-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Research

Pyrazole derivatives have been pivotal in organic chemistry since the synthesis of antipyrine (1-phenyl-2,3-dimethyl-5-pyrazolone) in 1887, which marked the first therapeutic application of this heterocycle. The 20th century saw systematic exploration of pyrazole’s pharmacophoric potential, culminating in FDA-approved drugs such as celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist). These breakthroughs established pyrazole as a privileged scaffold capable of modulating diverse biological targets, including enzymes, receptors, and ion channels. The introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) in the 1990s further enhanced metabolic stability and target affinity, driving innovation in antiviral and anticancer agent design.

Position of 4-Hydroxy-1-[2-(Trifluoromethyl)Phenyl]-1H-Pyrazole-3-Carboxylic Acid in Pyrazole Chemistry

This compound’s structure integrates three critical functional groups:

  • Trifluoromethylphenyl moiety : The -CF₃ group at the 2-position of the phenyl ring induces strong electron-withdrawing effects, stabilizing the aromatic system and enhancing lipophilicity for improved membrane permeability.
  • Hydroxyl group at C4 : Contributes to hydrogen-bonding interactions, potentially increasing solubility and binding affinity to biological targets such as kinases or proteases.
  • Carboxylic acid at C3 : Enables salt formation for crystallinity and serves as a handle for further derivatization via amidation or esterification.

Structural Comparison with Analogues

Feature 4-Hydroxy-1-[2-CF₃-Ph]-Pyrazole-3-COOH Celecoxib Rimonabant
Core Substituents -OH, -COOH, -CF₃ -SO₂NH₂, -CF₃ -Cl, -Piperidinyl
Biological Target Under investigation COX-2 CB1 receptor
Synthetic Accessibility Moderate (requires regiocontrol) High High

Current Research Landscape and Scientific Impact

Recent advances in synthesizing this compound include:

  • Silver-catalyzed cyclization : Utilizing AgOTf (10 mol%) in toluene at 60°C, yielding 72–89% via [3+2] cycloaddition between α,β-unsaturated ketones and hydrazines.
  • Microwave-assisted synthesis : Reaction of 3-aminocrotonitrile with arylhydrazines at 150°C for 10 minutes achieves 85% yield, reducing side-product formation.

Applications under investigation:

  • Antiviral agents : Preliminary studies suggest inhibition of SARS-CoV-2 main protease (Mpro) through covalent binding to Cys145.
  • Coordination chemistry : The carboxylic acid group forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in catalytic systems.

Scope and Research Challenges

Key Challenges

  • Regioselectivity : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles during cyclization necessitates precise control via catalyst selection (e.g., CuOTf > Fe(OTf)₃).
  • Stability : The -CF₃ group undergoes slow hydrolysis under basic conditions (pH > 9), complicating storage and reaction workups.
  • Solubility-Permeability Trade-off : While the carboxylic acid improves aqueous solubility (logP = 1.2), it may limit blood-brain barrier penetration, requiring prodrug strategies.

Future Directions

  • Develop flow-chemistry protocols to enhance reaction scalability and regiocontrol.
  • Explore computational QSAR models to predict bioactivity against emerging targets like NLRP3 inflammasome.
  • Investigate photocatalytic C–H functionalization to introduce diverse aryl groups at the N1 position.

Properties

IUPAC Name

4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLUQPKTQBWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hydrazine-Based Cyclization with 1,3-Dicarbonyl Derivatives

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, diethyl oxalate and 2-(trifluoromethyl)phenylhydrazine serve as key precursors. In a representative procedure:

  • 2-(Trifluoromethyl)phenylhydrazine (1.0 equiv) reacts with diethyl oxalate (1.2 equiv) in methanol at 0–5°C for 2 hours.
  • The intermediate hydrazone is treated with 4-methylacetophenone (1.1 equiv) in refluxing acetic acid for 8 hours.
  • The crude pyrazole ester is hydrolyzed using NaOH (2.0 M) in ethanol/water (3:1) at 80°C, yielding the carboxylic acid.

This method achieves 60–65% overall yield but requires careful control of stoichiometry to minimize des-trifluoromethylation byproducts.

Trifluoromethyl Group Introduction Techniques

Direct Trifluoromethylation of Preformed Pyrazoles

Post-cyclization trifluoromethylation is challenging due to the pyrazole’s electron-deficient nature. A patent describes copper-mediated cross-coupling using CF₃I under UV irradiation:

  • 1-Phenylpyrazole-3-carboxylic acid (1.0 equiv) is suspended in DMF with CuI (0.2 equiv).
  • CF₃I (3.0 equiv) is introduced under nitrogen, irradiated at 254 nm for 24 hours.
  • The product is purified via silica chromatography (hexane/EtOAc 4:1), yielding 38% of trifluoromethylated analog.

This method’s low yield highlights the preference for pre-functionalized arylhydrazines in industrial syntheses.

Carboxylic Acid Functionalization at Pyrazole C-3

Oxidation of 3-Acetylpyrazole Intermediates

A scalable route oxidizes acetylpyrazoles to carboxylic acids:

  • 3-Acetyl-1-[2-(trifluoromethyl)phenyl]pyrazole (1.0 equiv) is treated with KMnO₄ (3.0 equiv) in H₂SO₄ (1.0 M) at 90°C for 6 hours.
  • The mixture is cooled, filtered, and neutralized with NH₄OH to precipitate the acid (72% yield).

Table 1: Comparison of Oxidation Methods

Oxidizing Agent Solvent Temperature (°C) Yield (%)
KMnO₄ H₂SO₄/H₂O 90 72
NaOCl AcOH/H₂O 25 58
CrO₃ Acetone 50 65

Stability Challenges and Protecting Group Approaches

Boc Protection of Hydroxy Group

The 4-hydroxy group’s acidity (pKa ≈ 8.2) necessitates protection during esterification or amidation. A protocol uses di-tert-butyl dicarbonate (Boc₂O):

  • The free hydroxy compound (1.0 equiv) is stirred with Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in THF at 25°C for 12 hours.
  • The Boc-protected intermediate is isolated via extraction (EtOAc/water) in 89% yield.

Deprotection with TFA/DCM (1:1) restores the hydroxy group without affecting the trifluoromethyl or carboxylate moieties.

Alternative Routes via Pyrazole-3-Carbohydrazides

Hydrazide Intermediate Synthesis

The carbohydrazide derivative (CAS: C11H9F3N4O2) serves as a versatile precursor:

  • 4-Hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carbonyl chloride (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in DCM at 0°C.
  • The product precipitates upon addition of ice water (85% yield).

This intermediate facilitates further derivatization into amides or heterocyclic fused systems.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

A patent discloses a flow chemistry approach to enhance reproducibility:

  • 2-(Trifluoromethyl)phenylhydrazine and diethyl oxalate are mixed in a T-mixer at 5°C.
  • The stream passes through a heated reactor (100°C, 10 min residence time).
  • In-line IR monitors conversion, with the product crystallizing in a cooled catchment vessel.

This method reduces side product formation to <5% and achieves 78% isolated yield.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, pyrazole H-5), 7.85–7.72 (m, 4H, Ar-H), 4.91 (s, 1H, OH), 13.1 (br s, 1H, COOH).
  • ¹⁹F NMR (376 MHz, DMSO-d6): δ -61.2 (CF₃).
  • HRMS : m/z 286.0641 [M+H]⁺ (calc. 286.0638).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The hydroxyl group can be further oxidized to a carbonyl group, resulting in the formation of a carboxylic acid derivative.

  • Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in the development of pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies indicate that modifications to the pyrazole ring can enhance its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Agrochemical Applications

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has been investigated for its potential use as a herbicide. Its trifluoromethyl group enhances lipophilicity, improving absorption and efficacy in plant systems.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Compound AAmaranthus spp.20085
Compound BChenopodium spp.15090

Materials Science Applications

In materials science, this compound is being explored for its potential use in synthesizing advanced materials, including polymers and coatings that require specific thermal and mechanical properties.

Case Study: Polymer Synthesis

Recent studies have focused on incorporating the compound into polymer matrices to enhance thermal stability and mechanical strength. The introduction of the pyrazole moiety has been shown to improve the thermal degradation temperature of polyamide composites .

Mechanism of Action

The mechanism by which 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to modulation of biological pathways. The hydroxyl and carboxylic acid groups contribute to its solubility and reactivity, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

1-[4-(Trifluoromethyl)phenyl]-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Lacks the hydroxy group at position 4.
  • Properties: Molecular weight 379.46 (C23H25NO4).
1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Substitutes the trifluoromethylphenyl group with a fluorophenyl moiety.
  • Properties : Molecular weight 206.18 (C10H7FN2O2). The single fluorine atom decreases steric bulk and lipophilicity compared to the trifluoromethyl group .
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Features multiple chloro substituents and a methyl group at position 4.
1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
  • Structure : Replaces the 2-(trifluoromethyl)phenyl group with a methyl group at position 1.

Functional Group Impact

Compound Key Substituents Molecular Weight Notable Properties
Target Compound 4-OH, 1-(2-CF3Ph), 3-COOH ~292.2* High polarity due to -OH and -COOH
1-[4-(CF3)Ph]-1H-Pyrazole-3-COOH 1-(4-CF3Ph), 3-COOH 379.46 Lower solubility than target
1-(4-FPh)-1H-Pyrazole-3-COOH 1-(4-FPh), 3-COOH 206.18 Reduced lipophilicity vs. CF3 analogs
5-(ClPh)-1-(2,4-Cl2Ph)-4-Me-1H-Pyrazole-3-COOH 5-Cl, 1-(2,4-Cl2Ph), 4-Me, 3-COOH Not reported Enhanced electron-withdrawing effects
1-Me-3-CF3-1H-Pyrazole-4-COOH 1-Me, 3-CF3, 4-COOH 194.1 Simplified synthesis route

*Estimated based on molecular formula C11H7F3N2O3.

Biological Activity

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, a derivative of pyrazole, has garnered attention due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its pharmacological properties.

  • Molecular Formula : C11H9F3N4O2
  • Molecular Weight : 286.21 g/mol
  • CAS Number : 1153115-81-1

Biological Activity

The biological activity of this compound spans various therapeutic areas, primarily focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance:

  • Mechanism of Action : The compound exhibits microtubule-destabilizing effects, leading to apoptosis in cancer cells. In vitro studies demonstrated that at concentrations as low as 1 μM, it induced morphological changes and increased caspase-3 activity in breast cancer cells (MDA-MB-231) .
  • Cellular Effects : In a study evaluating various pyrazole derivatives, compounds similar to 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole showed significant inhibition of cell proliferation across multiple cancer types including lung and prostate cancers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Inflammatory Markers : Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly against bacterial strains:

  • In Vitro Studies : The compound demonstrated moderate antibacterial activity against various pathogens, indicating its potential as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the potency of these compounds. The following table summarizes the effects of different substituents on the biological activity:

SubstituentActivity Level
TrifluoromethylHigh
MethylModerate
HydroxylVariable

Case Studies

  • Breast Cancer Study : A study focused on the effects of 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole on MDA-MB-231 cells revealed that treatment with this compound led to a significant increase in apoptotic cell death compared to controls .
  • Inflammatory Response : Another investigation assessed the anti-inflammatory effects in a murine model, where administration of the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, describes using furandione derivatives and phenyl hydrazones under controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMSO). Post-cyclization, the carboxylic acid group can be introduced via hydrolysis. Optimizing pH (neutral to slightly acidic) and using chromatographic purification (e.g., silica gel column chromatography) improves yields (>70%) and purity (>95%) .

Q. How should researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify aromatic proton environments (e.g., trifluoromethyl-phenyl substituents) and carboxylic acid protons (δ ~12–13 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (expected molecular ion: C11H7F3N2O3).
  • X-ray crystallography : To resolve ambiguities in regiochemistry or hydrogen bonding (e.g., hydroxy group positioning) .

Q. What purification strategies are effective for isolating high-purity samples?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (80:20 v/v) removes polar impurities. For challenging separations, reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% over 30 min) achieves >99% purity. highlights the use of preparative TLC for intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the pyrazole ring via inductive effects, reducing electrophilic substitution reactivity. Computational studies (DFT/B3LYP) can quantify charge distribution. Experimentally, Hammett substituent constants (σm = 0.43 for CF3) correlate with reduced pKa of the carboxylic acid (~2.5–3.0) compared to non-fluorinated analogs .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

  • Methodological Answer :

  • Anti-inflammatory assays : COX-2 inhibition (IC50) using a fluorometric kit, with celecoxib as a positive control.
  • Anticancer screens : MTT assay on prostate cancer (PC-3) cells, comparing autophagy induction (LC3-II/LC3-I ratio via western blot) to mTOR inhibitors like rapamycin .
  • Negative controls : Include solvent-only (DMSO) and scrambled analogs (e.g., non-trifluoromethyl derivatives) .

Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring.
  • Biological testing : Compare IC50 values across analogs to identify critical substituents (e.g., CF3 enhances metabolic stability).
  • Computational modeling : Docking studies (AutoDock Vina) into target proteins (e.g., COX-2) identify key binding interactions (H-bonding with hydroxy group) .

Q. What are common sources of data contradiction in solubility studies, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from:

  • pH-dependent solubility : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy.
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC and PXRD.
  • Reference standards : Use USP-grade buffers and validate methods with structurally similar compounds (e.g., 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks ( ).
  • Waste disposal : Incinerate at >1000°C to avoid environmental release of trifluoromethyl byproducts .

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